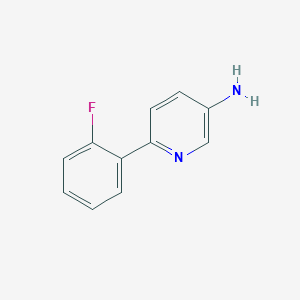

6-(2-Fluorophenyl)pyridin-3-amine

Descripción general

Descripción

6-(2-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . The molecular formula of this compound is C5H5FN2 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . In one study, 5-bromo-2-methylpyridin-3-amine was used as a starting material, and the reaction was carried out under room temperature conditions with ethanol as the reaction medium .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using density functional theory (DFT) methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways and physicochemical properties of the compound .Aplicaciones Científicas De Investigación

Material Science Applications

Polymerization Catalysts : Research by Zhang et al. (2021) explores the synthesis of fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides, demonstrating their utility as catalysts in ethylene polymerization. The introduction of fluorophenyl groups into the ligand frameworks significantly affects the catalytic performance and branching content of the polyethylene product, indicating the potential of fluorophenyl-pyridin-3-amine derivatives in material science and polymerization processes (Zhang et al., 2021).

Chemistry and Photophysical Properties

Optical Properties : A study by Palion-Gazda et al. (2019) on trisheterocyclic systems with electron-donating amino groups, including structures related to 6-(2-Fluorophenyl)pyridin-3-amine, investigates their thermal, redox, UV-Vis absorption, and emission properties. This research highlights the impact of structural modifications on the optical properties of such compounds, suggesting their applicability in developing efficient emitters and understanding solvent-dependent fluorescence properties (Palion-Gazda et al., 2019).

Pharmaceutical and Biomedical Research

Anticancer Agents : Vinayak et al. (2017) synthesized novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine and screened them for in vitro anticancer activity. While this research involves a compound structurally related to this compound, it showcases the compound's potential framework for developing new classes of anticancer agents, demonstrating significant cytotoxicity against several human cancer cell lines (Vinayak et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

The synthesis of 6-(2-Fluorophenyl)pyridin-3-amine and similar compounds could be further optimized and expanded . For instance, the use of other catalysts or reaction conditions could potentially improve the yield or selectivity of the reaction . Additionally, the biological activities of these compounds could be further investigated for potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary target of 6-(2-Fluorophenyl)pyridin-3-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth. By interacting with this target, the compound can potentially influence cell proliferation and growth.

Mode of Action

It is known to interact with its target, cdk2 . The interaction between the compound and CDK2 could lead to changes in the activity of the kinase, potentially affecting the progression of the cell cycle and influencing cell growth and division.

Análisis Bioquímico

Biochemical Properties

These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that it may interact with Cyclin-dependent kinase 2 in humans

Propiedades

IUPAC Name |

6-(2-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCTWWKRVPOZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

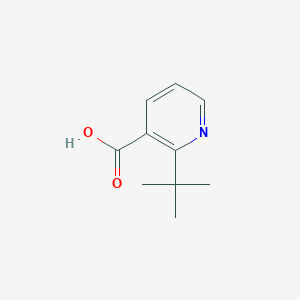

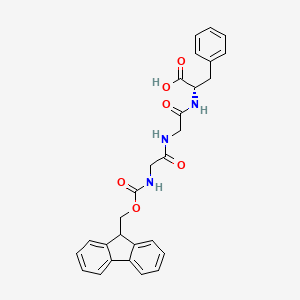

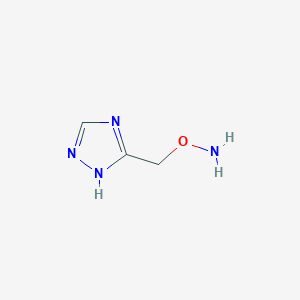

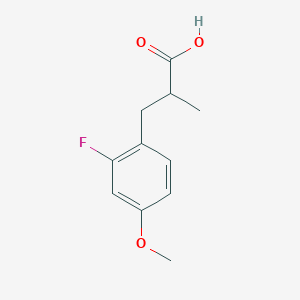

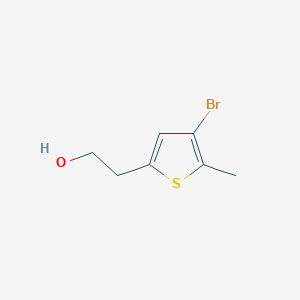

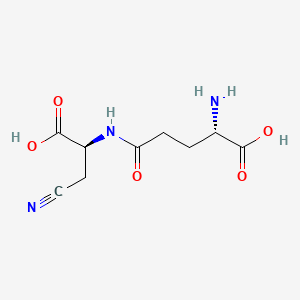

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)

![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)

![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)